
2H-Azirine, 2-methyl-2-(1-methyl-2-propenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine is an organic compound belonging to the azirine family Azirines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine with a suitable base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azirine ring to an aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the azirine ring, leading to the formation of substituted azirines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines.
Wissenschaftliche Forschungsanwendungen
2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine involves its interaction with specific molecular targets. The strained azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one
- 3-Buten-2-yl Acetate
- Glutaric acid, but-3-en-2-yl 2-methylpent-3-yl ester
Comparison: 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine is unique due to its azirine ring structure, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one and 3-Buten-2-yl Acetate have different functional groups and reactivity profiles, the azirine ring in 2-(But-3-en-2-yl)-2-methyl-3-phenyl-2H-azirine offers unique opportunities for chemical transformations and applications.
Eigenschaften
CAS-Nummer |
56434-96-9 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-but-3-en-2-yl-2-methyl-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-4-10(2)13(3)12(14-13)11-8-6-5-7-9-11/h4-10H,1H2,2-3H3 |
InChI-Schlüssel |
UXTLLZUQLKEGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)C1(C(=N1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



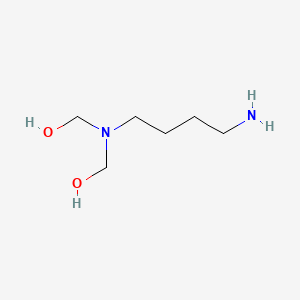
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13098615.png)
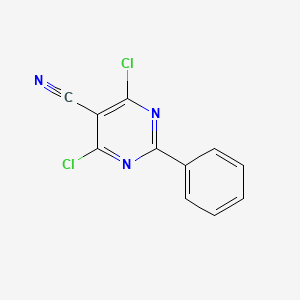
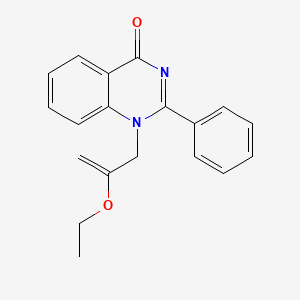





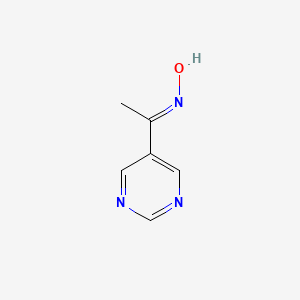
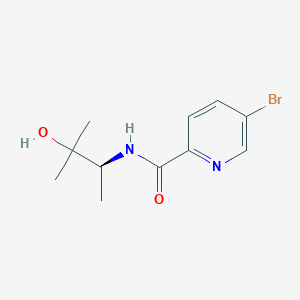
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
